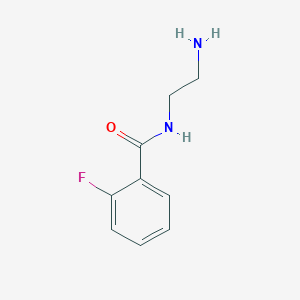

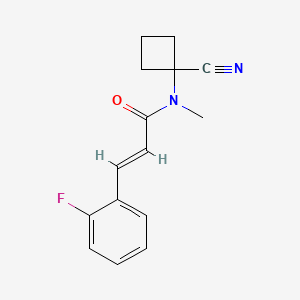

N-(2-aminoethyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Aminoethyl)acetamide” is an organic building block . It may be used in the preparation of mixed two-component monolayers on glassy carbon . It may also be used in the synthesis of lysidine .

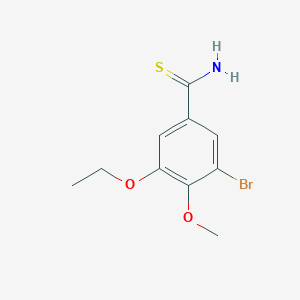

Molecular Structure Analysis

The molecular structure of “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has been reported . It has a molecular weight of 222.36 and its empirical formula is C8H22N2O3Si .

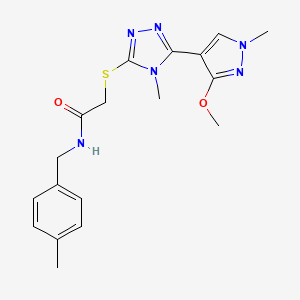

Chemical Reactions Analysis

Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane have been synthesized through a condensation reaction with compounds containing a carbonyl group .

Physical and Chemical Properties Analysis

“N-(2-Aminoethyl)acetamide” has a technical grade of 90% . Its physical properties include a refractive index of n20/D 1.485 (lit.), boiling point of 128 °C/3 mmHg (lit.), melting point of 50 °C (lit.), and a density of 1.066 g/mL at 25 °C (lit.) .

Mechanism of Action

Target of Action

N-(2-aminoethyl)-2-fluorobenzamide is a synthetic compound that has been found to have a similar structure to peptide nucleic acids (PNAs) . PNAs are synthetic nucleic acid analogs with a neutral N-(2-aminoethyl) glycine backbone . They have unique physicochemical characteristics such as increased resistance to enzymatic degradation, ionic strength, and stability over a wide range of temperatures and pH . Therefore, the primary targets of this compound could be complementary target oligonucleotides .

Mode of Action

The mode of action of this compound is likely similar to that of PNAs. PNAs bind to complementary DNA or RNA sequences via Watson-Crick hydrogen-bonding interactions . The binding between PNA/DNA strands is stronger than between DNA/DNA strands due to the lack of electrostatic repulsion . Therefore, this compound may interact with its targets in a similar manner, leading to changes in the genetic expression of the target cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the regulation of gene expression. By binding to specific DNA or RNA sequences, this compound could potentially interfere with the transcription and translation processes, thereby affecting the production of proteins .

Pharmacokinetics

They are also stable over a wide pH range . These properties could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific DNA or RNA sequences it targets. By interfering with the transcription and translation processes, this compound could potentially alter the production of specific proteins, leading to changes in cellular functions .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its ability to bind to target sequences . Additionally, the presence of other molecules could potentially interfere with the compound’s action.

Safety and Hazards

Properties

IUPAC Name |

N-(2-aminoethyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-4-2-1-3-7(8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBGTHACSSJFCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)

![2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2387555.png)

![2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2387559.png)

![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)